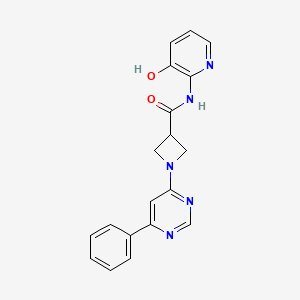

N-(3-hydroxypyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxypyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c25-16-7-4-8-20-18(16)23-19(26)14-10-24(11-14)17-9-15(21-12-22-17)13-5-2-1-3-6-13/h1-9,12,14,25H,10-11H2,(H,20,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHRJRNDUCZNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=C(C=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxypyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound with the molecular formula and a molecular weight of approximately 347.38 g/mol. This compound belongs to a class of molecules that have garnered interest in medicinal chemistry due to their potential biological activities, particularly in the context of drug discovery.

Chemical Structure

The compound features an azetidine ring linked to a hydroxypyridine and a phenylpyrimidine moiety, which are known for their diverse biological activities. The specific structural attributes contribute to its potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit prolyl hydroxylases, which are involved in hypoxia-inducible factor (HIF) regulation, thus influencing cellular responses to oxygen availability .

- Anticancer Properties : The presence of the pyrimidine and pyridine rings suggests potential anticancer activity by targeting specific kinases or receptors involved in tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes associated with cancer progression. For instance, compounds containing the 3-hydroxypyridine structure have been reported as effective inhibitors of HIF prolyl hydroxylases (PHDs), which play a crucial role in cellular adaptation to hypoxia .

Case Studies

-

Case Study on Enzyme Inhibition :

- A study focusing on related compounds showed that they effectively inhibited PHD2, leading to increased levels of HIF1α, which is implicated in angiogenesis and tumor growth. This suggests that this compound may have similar effects.

-

Anticancer Activity :

- Preliminary results from research involving derivatives indicated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development.

Data Table: Biological Activity Summary

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through:

Scientific Research Applications

Medicinal Chemistry

N-(3-hydroxypyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is primarily investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that pyrimidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound may demonstrate activity against bacterial and fungal strains, contributing to its potential use in treating infectious diseases.

Drug Discovery

The compound's unique structure makes it a valuable tool in drug discovery processes. Its use in combinatorial chemistry allows researchers to create libraries of derivatives that can be screened for enhanced biological activity.

Privileged Structures

The concept of privileged structures in drug discovery highlights the importance of certain molecular frameworks that can interact with multiple biological targets. This compound fits this model due to its complex architecture, which may lead to the identification of new therapeutic agents .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial in medicinal chemistry. SAR studies involving this compound can help identify key functional groups responsible for its pharmacological effects.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds, providing insights into their mechanisms of action and efficacy:

| Compound | Biological Activity | Reference |

|---|---|---|

| Compound A | Antitumor | |

| Compound B | Antimicrobial | |

| Compound C | CNS Activity |

These studies emphasize the need for continued research into the pharmacological properties of this compound and its derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include pyridine and pyrimidine derivatives. A key comparison is with N-(3-hydroxypyridin-2-yl)acetamide (CAS 31354-48-0), a simpler pyridine-based compound documented in and .

| Parameter | N-(3-hydroxypyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | N-(3-hydroxypyridin-2-yl)acetamide |

|---|---|---|

| Molecular Formula | Inferred: C₁₉H₁₈N₆O₂ | C₇H₈N₂O₂ |

| Molecular Weight | ~394.39 g/mol (calculated) | 152.15 g/mol |

| Key Functional Groups | Azetidine, carboxamide, pyrimidine, phenyl, hydroxypyridine | Acetamide, hydroxypyridine |

| Structural Complexity | High (multiple fused heterocycles) | Low (single pyridine ring) |

| Synthetic Method | Likely multi-step, involving coupling of azetidine with pyrimidine/pyridine | Not specified (commercially available) |

The target compound’s azetidine and pyrimidine moieties significantly enhance its structural complexity compared to N-(3-hydroxypyridin-2-yl)acetamide. This complexity may confer distinct properties, such as altered solubility, bioavailability, and binding affinity, due to increased hydrogen-bonding capacity and steric bulk .

Implications of Structural Differences

- Physicochemical Properties : The target compound’s larger molecular weight and heterocyclic systems may reduce aqueous solubility compared to the acetamide derivative but enhance thermal stability.

- Biological Interactions : The pyrimidine and phenyl groups could facilitate interactions with biological targets (e.g., kinases or nucleic acids), unlike the simpler acetamide analog.

- Synthetic Challenges : Multi-step synthesis and purification of the target compound may pose scalability challenges, whereas the acetamide derivative is readily accessible.

Q & A

Q. What synthetic strategies are recommended for N-(3-hydroxypyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Azetidine ring formation : Cyclization of precursors (e.g., azetidine-3-carboxylic acid derivatives) under basic conditions .

- Pyrimidine coupling : Introduction of the 6-phenylpyrimidin-4-yl moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Final amidation : Reaction of the azetidine intermediate with 3-hydroxypyridin-2-amine under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Optimization includes solvent selection (methanol or DMF for solubility), temperature control (reflux for imine formation), and catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings). Post-synthetic purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Structural confirmation : Use H/C NMR to verify the azetidine ring, pyrimidine, and hydroxypyridine moieties. Mass spectrometry (HRMS) confirms molecular weight .

- Purity assessment : HPLC (≥95% purity) with UV detection at 254 nm.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and storage conditions .

- Solubility profiling : Phase-solubility studies in buffers (pH 1–7.4) to guide formulation .

Advanced Research Questions

Q. How does the 3-hydroxypyridin-2-yl group influence binding affinity to kinase targets compared to fluorophenyl or methyl-substituted analogs?

The 3-hydroxypyridin-2-yl group enhances hydrogen-bonding potential with kinase active sites (e.g., ATP-binding pockets). Compared to fluorophenyl derivatives (which increase lipophilicity and passive diffusion ), the hydroxyl group may improve selectivity by forming specific interactions with polar residues (e.g., Asp or Lys). Methodological approaches:

- Molecular docking : Compare binding poses in kinase X-ray structures (e.g., EGFR or BRAF).

- SAR studies : Synthesize analogs with substitutions (e.g., -OCH₃, -F) and measure IC₅₀ values in kinase inhibition assays .

Q. How can contradictions in reported IC₅₀ values across cancer cell lines be resolved?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. ATP-luminescence assays) and cell passage numbers .

- Metabolic differences : Evaluate metabolic stability using liver microsomes. Low stability in certain cell lines may artificially inflate IC₅₀ .

- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify non-target interactions .

Q. What in vitro/in vivo models are suitable for evaluating neuroprotective or anti-inflammatory activity?

- In vitro :

- Microglial BV-2 cells: Measure TNF-α/IL-6 suppression under LPS-induced inflammation .

- Neuronal SH-SY5Y cells: Assess protection against oxidative stress (H₂O₂ or rotenone).

- In vivo :

- Murine neuroinflammation models: Administer compound intraperitoneally and quantify cytokine levels in brain homogenates .

- Zebrafish models: Evaluate blood-brain barrier penetration via fluorescence-tagged analogs .

Q. What strategies mitigate metabolic instability of the azetidine ring in preclinical studies?

- Prodrug design : Mask the hydroxypyridine group with acetyl or phosphate esters to enhance oral bioavailability .

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

- Isotope labeling : Use C-labeled compound to track metabolic pathways .

Methodological Challenges and Solutions

Q. How to address low aqueous solubility during formulation development?

- Nanoparticle encapsulation : Use PLGA or liposomes to improve dissolution .

- Salt formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.